N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or thiolates.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final compound is assembled by coupling the triazole and oxadiazole intermediates, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Pharmaceuticals: It can be used as a building block for the synthesis of more complex pharmaceutical compounds.
Materials Science: The compound’s heterocyclic rings and functional groups make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the triazole and oxadiazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide: This compound features a phenyl group instead of an ethyl group, which may alter its chemical properties and biological activity.
N-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide:
Uniqueness
N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is unique due to its combination of a triazole ring, an oxadiazole ring, and a sulfanyl group
Properties
Molecular Formula |
C10H11N7O2S |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
N-[4-[5-(cyanomethylsulfanyl)-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C10H11N7O2S/c1-3-17-9(13-14-10(17)20-5-4-11)7-8(12-6(2)18)16-19-15-7/h3,5H2,1-2H3,(H,12,16,18) |
InChI Key |
HIEFMUHKUKJJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC#N)C2=NON=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.